Methyl 2-acetyl-6-(trifluoromethyl)isonicotinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-6-(trifluoromethyl)isonicotinate typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-6-(trifluoromethyl)isonicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group and other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-acetyl-6-(trifluoromethyl)isonicotinate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The isonicotinate moiety may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-acetyl-6-(trifluoromethyl)isonicotinate can be compared with other similar compounds, such as:
Methyl 2-(trifluoromethyl)isonicotinate: Similar structure but lacks the acetyl group, which may affect its reactivity and applications.
Methyl 2-acetylisonicotinate:
Methyl 6-(trifluoromethyl)isonicotinate: Similar but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl and acetyl groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C10H8F3NO3 |
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Molecular Weight |
247.17 g/mol |
IUPAC Name |
methyl 2-acetyl-6-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C10H8F3NO3/c1-5(15)7-3-6(9(16)17-2)4-8(14-7)10(11,12)13/h3-4H,1-2H3 |
InChI Key |
JIZVMQJUSOPRIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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